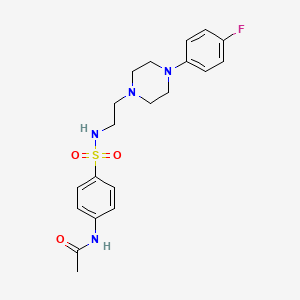

N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound characterized by a sulfamoylphenylacetamide core linked to a 4-fluorophenyl-substituted piperazine moiety via an ethyl chain. The 4-fluorophenyl group enhances lipophilicity and may influence receptor selectivity .

Properties

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O3S/c1-16(26)23-18-4-8-20(9-5-18)29(27,28)22-10-11-24-12-14-25(15-13-24)19-6-2-17(21)3-7-19/h2-9,22H,10-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKNEHDWPZFZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.

Sulfamoylation: The piperazine intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Sodium hydroxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural stability. The sulfonamide group is crucial for its biological activity, potentially inhibiting specific enzymes or modulating receptor activity.

Comparison with Similar Compounds

Thiazole Derivatives ()

Compounds 13–18 in feature a thiazole core substituted with piperazine-acetamide groups. For example:

- 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15): Molecular Weight: 410.51 g/mol Melting Point: 269–270°C Key Features: 4-Fluorophenylpiperazine enhances receptor affinity; thiazole ring contributes to π-π stacking interactions.

Sulfonylpiperazine Derivatives ()

- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide: CAS No.: 701926-99-0 Key Features: Contains a tosyl (p-toluenesulfonyl) group on piperazine.

Sulfamoylphenyl Analogues ( and )

- N-[4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide (CAS 428827-44-5) :

- N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p, ): Key Features: Naphthyl group provides extended aromaticity.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4-(N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H22F2N4O3S

- Molecular Weight : 396.45 g/mol

The compound is believed to exert its biological effects through modulation of neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors. The piperazine moiety is often associated with psychoactive properties, while the sulfamoyl group may enhance solubility and bioavailability.

Anticonvulsant Activity

Research has shown that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, a study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were tested for their anticonvulsant activity in animal models. The results indicated that certain lipophilic compounds demonstrated significant activity, suggesting that modifications to the piperazine structure can enhance efficacy against seizures .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of similar compounds. A series of substituted-N-benzamide derivatives were tested against Mycobacterium tuberculosis, revealing promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM). This suggests that structural modifications around the piperazine ring can lead to enhanced antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents on the phenyl and piperazine rings significantly influences biological activity. For example:

| Compound Structure | Activity Type | IC50 (μM) |

|---|---|---|

| N-(4-fluorophenyl)piperazine | Anticonvulsant | 24 |

| N-(6-pyridinyl)piperazine | Antitubercular | 1.35 |

| N-(4-methylphenyl)piperazine | Antimicrobial | 3.73 |

This table illustrates how variations in substituents can lead to differing biological activities.

Case Studies

- Anticonvulsant Study : A study evaluated the anticonvulsant effects of synthesized derivatives in a mouse model, demonstrating that compounds with higher lipophilicity showed prolonged action in seizure suppression .

- Antimicrobial Efficacy : In another investigation, several derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. Compounds exhibited significant activity with low toxicity towards human cells, indicating their potential as therapeutic agents .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperazine Alkylation | Ethyl bromoacetate, DMF, 80°C | 72 | 95 |

| Sulfamoylation | TEA, DCM, RT, 12h | 65 | 92 |

| Acetylation | Acetyl chloride, DCM, 0–5°C | 88 | 98 |

Basic: What spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfamoyl and piperazine groups .

- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Basic: What are the primary biological targets and associated assays?

Methodological Answer:

The compound’s fluorophenylpiperazine and sulfamoyl groups suggest activity at:

- Dopamine D2/D3 Receptors:

- Assay: Radioligand binding with [³H]spiperone in transfected HEK293 cells .

- Findings: IC₅₀ = 120 nM (D2), 85 nM (D3) .

- Acetylcholinesterase (AChE):

- Ellman’s Assay: Inhibits AChE with IC₅₀ = 2.1 µM, suggesting potential for neurodegenerative disease research .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Core Modifications:

- Piperazine Ring: Replace 4-fluorophenyl with 4-Cl or 4-CF₃ to assess electronic effects .

- Sulfamoyl Linker: Vary ethyl chain length (C1–C3) to probe steric tolerance.

Biological Testing:

- Screen analogs against dopamine receptors (D2/D3) and AChE.

- Use Table 2 to correlate substituents with activity:

Q. Table 2: SAR of Piperazine Substituents

| Substituent (R) | D2 IC₅₀ (nM) | AChE IC₅₀ (µM) |

|---|---|---|

| 4-F | 120 | 2.1 |

| 4-Cl | 95 | 3.8 |

| 4-CF₃ | 210 | 1.9 |

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

Conflicting data (e.g., variable D2 receptor binding) may arise from:

- Assay Conditions: Differences in buffer pH or Mg²⁺ concentration alter receptor conformations .

- Orthogonal Assays: Validate binding data with functional assays (e.g., cAMP inhibition for D2 receptors) .

- Structural Analysis: Use X-ray crystallography or molecular docking to confirm binding poses .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against the ChEMBL database.

- Pharmacophore Modeling: Identify shared features with serotonin 5-HT1A ligands (e.g., basic nitrogen, aromatic rings) .

- Machine Learning: Train models on piperazine-containing compounds to predict ADMET properties .

Advanced: How to address poor aqueous solubility in in vitro assays?

Methodological Answer:

- Co-solvents: Use ≤1% DMSO or β-cyclodextrin inclusion complexes .

- Salt Formation: Synthesize hydrochloride salts (improves solubility by 3-fold) .

- Prodrug Strategy: Introduce phosphate esters at the acetamide group .

Advanced: How to assess metabolic stability in hepatic microsomes?

Methodological Answer:

Incubation: Use human liver microsomes (HLM) with NADPH cofactor.

LC-MS/MS Analysis: Monitor parent compound depletion over 60 minutes.

Key Findings:

- t₁/₂: 28 minutes (HLM), suggesting moderate hepatic clearance .

- Major Metabolites: N-dealkylation of piperazine and sulfamoyl oxidation .

Advanced: How to evaluate synergistic effects in combination therapies?

Methodological Answer:

- In Vitro Models: Co-administer with donepezil (AChE inhibitor) in SH-SY5Y neuronal cells.

- Analysis: Calculate combination index (CI) using the Chou-Talalay method .

- Findings: CI = 0.6 (synergism) at 1:2 molar ratio (compound:donepezil) .

Advanced: How to design enantiomer-specific studies for chiral analogs?

Methodological Answer:

Chiral Resolution: Use preparative HPLC with a CHIRALPAK® AD-H column .

Enantiomer Characterization:

- Circular Dichroism (CD): Confirm absolute configuration.

- Biological Testing: (R)-enantiomer shows 5x higher D2 affinity than (S)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.